(3E)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
The compound (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of an iodophenyl group, a formamido group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Introduction of the formamido group: The iodophenyl intermediate is then reacted with formamide under acidic conditions to introduce the formamido group.
Formation of the butanamide backbone: The final step involves the coupling of the iodophenyl-formamido intermediate with a methoxy-methylphenyl butanamide precursor under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formamido group to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced formamido groups.
Substitution: Substituted derivatives with new functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The formamido and methoxy-methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, potentially modulating their activity. The iodophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE lies in the presence of the iodophenyl group, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Properties
Molecular Formula |
C19H20IN3O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-iodo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H20IN3O3/c1-12-8-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-6-4-5-7-15(14)20/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
ZFESDMRMLGRHMJ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2I)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=CC=C2I)C |
Origin of Product |
United States |
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